molecular formula C12H13N3 B2874544 N-phenethyl-2-pyrazinamine CAS No. 549503-21-1

N-phenethyl-2-pyrazinamine

Cat. No. B2874544
CAS RN: 549503-21-1
M. Wt: 199.257
InChI Key: MRZQOOYOLNLHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-phenethyl-2-pyrazinamine” are not available, there are general methods for synthesizing pyrazinamide analogues . For instance, one method involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Chemical Reactions Analysis

Specific chemical reactions involving “N-phenethyl-2-pyrazinamine” are not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenethyl-2-pyrazinamine” are not explicitly provided in the sources I have access to .

Scientific Research Applications

Medicinal Chemistry

“N-phenethyl-2-pyrazinamine” is structurally similar to 2-phenethylamines, which have significant presence and role in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets .

Ligands for Various Receptors

2-Phenethylamines serve as ligands for various receptors such as adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . “N-phenethyl-2-pyrazinamine” might also interact with these receptors due to its structural similarity.

Role in Dopaminergic Neurons

The 2-phenethylamine motif is widely present in nature and plays a central role in dopaminergic neurons, which are critical for voluntary movement, stress, or mood . “N-phenethyl-2-pyrazinamine” might also have a role in these biological processes.

Potential Therapeutic Applications

2-Phenethylamines have prominent therapeutic applications . Given its structural similarity, “N-phenethyl-2-pyrazinamine” might also have potential therapeutic applications.

Opioid Receptor Agonists

N-phenethyl substitution in certain compounds can turn selective µ opioid receptor ligands into dual µ/δ opioid receptor agonists . This suggests that “N-phenethyl-2-pyrazinamine” might also have potential as an opioid receptor agonist.

Potential for Safer Analgesics

N-phenethyl substituted morphinans produce effective and potent antinociception without motor impairment in mice . This suggests that “N-phenethyl-2-pyrazinamine” might have potential in the discovery of effective and safer analgesics.

Safety And Hazards

Specific safety and hazard information for “N-phenethyl-2-pyrazinamine” is not available in the sources I have access to .

properties

IUPAC Name

N-(2-phenylethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-7-14-12-10-13-8-9-15-12/h1-5,8-10H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZQOOYOLNLHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenethyl-2-pyrazinamine

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